Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate
Overview
Description
Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate, abbreviated as EHBA, is a chemical compound with a wide range of scientific applications. It is a derivative of the class of compounds known as thiophenes and is synthesized in a three-step process from benzothiophene. EHBA has been studied extensively for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.
Scientific research applications
Heterocyclic Synthesis
- A study conducted by Mohareb et al. (2004) explored the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards various active methylene reagents to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This approach signifies the compound's utility in creating diverse heterocyclic structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Biological Activity
- Altundas et al. (2010) investigated new cycloalkylthiophene-Schiff bases and their metal complexes for antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents. The study underscores the broader applicability of such compounds in developing new therapeutic agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Synthesis and Characterization
- Spoorthy et al. (2021) described the synthesis, characterization, docking studies, and anti-microbial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. This research highlights the compound's role in creating pharmacologically active molecules with detailed structural analysis (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Intramolecular Cyclization
- The work by Shipilovskikh et al. (2009) focused on synthesizing (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids, which undergo intramolecular cyclization to form ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates. This study showcases the compound's utility in complex organic transformations (Shipilovskikh, Rubtsov, & Zalesov, 2009).
Antitumor Evaluation
- Shams et al. (2010) utilized ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate derivatives for the synthesis of heterocyclic compounds with potential antitumor activities. The study highlights the compound's significance in the development of new chemotherapeutic agents, showcasing its versatility in synthesizing compounds with diverse biological activities (Shams, Mohareb, Helal, & Mahmoud, 2010).
Molecular Docking Studies
- Ragavan et al. (2020) designed and synthesized a novel compound for anticancer activity against breast cancer cells, demonstrating the potential of ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate derivatives in chemotherapeutic treatments. This study emphasizes the importance of molecular docking studies in understanding the interaction between newly synthesized compounds and their target proteins, aiding in the development of effective cancer therapies (Ragavan, Vidya, Shanavas, Acevedo, Anbarasan, Prakasam, Sudhakar, & Selvankumar, 2020).
properties
IUPAC Name |
ethyl 2-(6-hydroxy-2,3-dihydro-1-benzothiophen-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-2-15-12(14)5-8-7-16-11-6-9(13)3-4-10(8)11/h3-4,6,8,13H,2,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLOSRDUJRIETJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CSC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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